molecular formula C5H8ClF2NO B6201616 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride CAS No. 2694744-71-1

7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride

Cat. No.: B6201616
CAS No.: 2694744-71-1
M. Wt: 171.57 g/mol
InChI Key: YNOFUUUOBHBDMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride is a heterocyclic compound with the molecular formula C5H7F2NO. It is primarily used in research settings and is known for its unique bicyclic structure, which includes both oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of fluorinating agents. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the bicyclic structure .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped to handle the specific requirements of heterocyclic compound synthesis. The production process involves stringent quality control measures to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain active sites of enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride is unique due to its specific arrangement of fluorine, oxygen, and nitrogen atoms within the bicyclic structure. This unique configuration imparts distinct chemical and biological properties, making it valuable for specialized research applications .

Properties

CAS No.

2694744-71-1

Molecular Formula

C5H8ClF2NO

Molecular Weight

171.57 g/mol

IUPAC Name

7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride

InChI

InChI=1S/C5H7F2NO.ClH/c6-5(7)3-4(5)9-2-1-8-3;/h3-4,8H,1-2H2;1H

InChI Key

YNOFUUUOBHBDMF-UHFFFAOYSA-N

Canonical SMILES

C1COC2C(C2(F)F)N1.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.